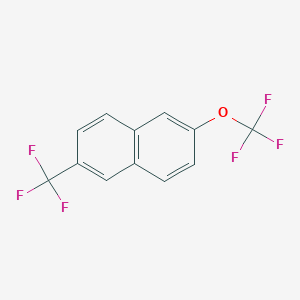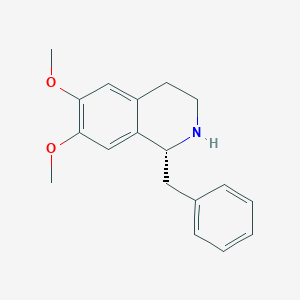
tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate: is a chemical compound with the molecular formula C₁₆H₂₃N₃O₂ and a molecular weight of 289.37 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate typically involves the reaction of quinoxaline derivatives with tert-butyl carbamate under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
化学反应分析
Types of Reactions: tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of tetrahydroquinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives.
科学研究应用
tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate has several applications in scientific research, including:
作用机制
The mechanism of action of tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors involved in various biological processes . This interaction can lead to the modulation of cellular activities, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Comparison:
- tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate is unique due to its quinoxaline core, which imparts specific biological activities and chemical properties .
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate has a different core structure, leading to distinct reactivity and applications .
- tert-Butyl (4-ethynylphenyl)carbamate features an ethynyl group, which influences its chemical behavior and potential uses.
属性
分子式 |
C16H23N3O2 |
|---|---|
分子量 |
289.37 g/mol |
IUPAC 名称 |
tert-butyl N-(1-prop-2-enyl-3,4-dihydro-2H-quinoxalin-6-yl)carbamate |
InChI |
InChI=1S/C16H23N3O2/c1-5-9-19-10-8-17-13-11-12(6-7-14(13)19)18-15(20)21-16(2,3)4/h5-7,11,17H,1,8-10H2,2-4H3,(H,18,20) |
InChI 键 |
FWEIEPXNBBLISM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N(CCN2)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


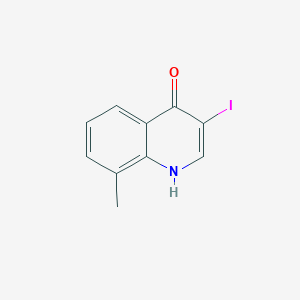
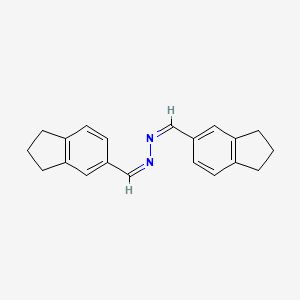
![3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11840661.png)
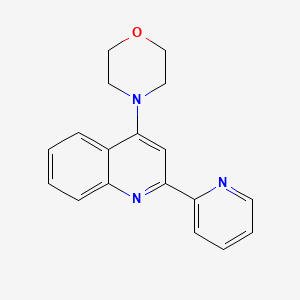


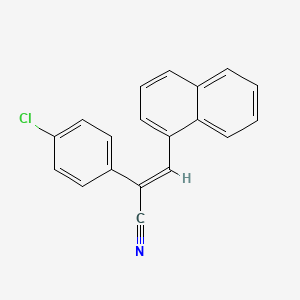

![tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11840679.png)

